Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative featuring a benzo[d][1,3]dioxol-5-yl acetamido substituent at position 2 and a methyl group at position 6 of the tetrahydrobenzo[b]thiophene core. The ethyl ester at position 3 enhances its solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-3-25-21(24)19-14-6-4-12(2)8-17(14)28-20(19)22-18(23)10-13-5-7-15-16(9-13)27-11-26-15/h5,7,9,12H,3-4,6,8,10-11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJABNXLNMNXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Biological Activity
Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound features several notable structural components:
- Benzo[d][1,3]dioxole moiety : Known for its ability to interact with various biological targets.
- Tetrahydrobenzo[b]thiophene core : Contributes to the compound's pharmacological properties.
- Acetamido group : Enhances binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzo[d][1,3]dioxole moiety can intercalate with DNA and modulate gene expression, while the tetrahydrobenzo[b]thiophene structure may inhibit enzyme activity by binding to active sites. This dual mechanism disrupts cellular processes and contributes to the compound's therapeutic effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro studies have shown that derivatives with similar structures can effectively inhibit the proliferation of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 6.2 |
| Compound B | T47D | 27.3 |
Antioxidant Activity
The compound has also demonstrated antioxidant properties, which are crucial for preventing oxidative stress-related diseases. Studies have shown that related compounds possess high antioxidant activity and can inhibit metabolic enzymes linked to oxidative stress .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is noteworthy. For example:
- The benzo[d][1,3]dioxole moiety has been reported to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
Case Studies
- Study on Cancer Cell Lines : A study evaluated the anticancer potential of various derivatives of benzo[d][1,3]dioxole. The results indicated that compounds with similar structures to this compound showed promising results against multiple cancer cell lines.
- Mechanistic Insights : Research has focused on understanding how these compounds interact at the molecular level. Molecular docking studies have revealed that these compounds can bind effectively to target enzymes and receptors, thereby providing insights into their mechanisms of action .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving thiophene derivatives and benzo[d][1,3]dioxole moieties. The synthesis typically employs Gewald reaction methods, where ethylcyanoacetate reacts with sulfur and substituted aromatic aldehydes to yield the desired product. The structure is characterized using techniques such as FTIR, NMR spectroscopy, and mass spectrometry to confirm the presence of functional groups and molecular integrity.
Biological Activities
Recent studies have highlighted several biological activities associated with compounds structurally related to ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate:
- Antimicrobial Activity : Compounds derived from similar structures have shown significant antibacterial and antifungal properties. For instance, a series of thiophene derivatives were evaluated for their antimicrobial efficacy against various pathogens using tube dilution methods .
- Anticancer Properties : The anticancer potential of related compounds has been investigated extensively. In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects against human lung cancer cell lines (A-549), with some showing enhanced activity due to the presence of electron-withdrawing groups . The sulforhodamine B assay was commonly used to assess antiproliferative activity.
- Antioxidant Activity : Compounds like ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been tested for antioxidant properties using methods like DPPH radical scavenging assays .
- Anti-HIV Activity : Research has also focused on the synthesis of derivatives aimed at combating HIV. Compounds structurally similar to this compound were screened for their ability to inhibit HIV replication in vitro .
Case Study 1: Anticancer Activity
A study synthesized a series of tetrahydrobenzo[b]thiophene derivatives and evaluated their cytotoxicity against A-549 cells. Among these compounds, one derivative exhibited significant anticancer activity at low concentrations compared to standard chemotherapeutic agents like Adriamycin .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing various thiophene analogues and assessing their antimicrobial properties. The results indicated that specific substitutions on the thiophene ring enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
Summary Table of Biological Activities
| Activity | Compound Type | Effectiveness | Method Used |
|---|---|---|---|
| Antimicrobial | Thiophene derivatives | Significant antibacterial activity | Tube dilution method |
| Anticancer | Tetrahydrobenzo[b]thiophene derivatives | High cytotoxicity against A-549 | Sulforhodamine B assay |
| Antioxidant | Ethyl 2-(substituted benzylideneamino) | Strong radical scavenging | DPPH method |
| Anti-HIV | Benzo[d][1,3]dioxole derivatives | Inhibition of HIV replication | In vitro cytotoxicity assays |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The target compound belongs to a broader class of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates. Key structural analogs include:
Key Observations :
- The benzo[d][1,3]dioxol group in the target compound may enhance binding to aromatic receptors or enzymes due to its electron-rich, planar structure.
- Methyl vs.
- Thiazolidinone (EU1794-2) introduces a heterocyclic ring with hydrogen-bonding capacity, which is critical for NMDAR modulation .
SAR Highlights :
- Position 6 substitution : Methyl (target, EU1794-2) vs. phenyl (5b) influences steric interactions with target proteins .
- Acetamido substituent : Electron-withdrawing groups (e.g., benzo[d][1,3]dioxol) may enhance stability or receptor affinity compared to acetyl .
Physical and Spectroscopic Properties
Notable Trends:
Q & A
Basic: What are the established synthetic routes for this compound, and what critical steps ensure high purity?
Methodological Answer:
The compound is synthesized via a multi-step approach:
Core Thiophene Formation: Start with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. React with 2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride or activated derivatives to introduce the acetamido group .
Knoevenagel Condensation (Optional): For analogs, active methylene groups in similar structures undergo condensation with aldehydes (e.g., substituted benzaldehydes) using toluene, piperidine, and acetic acid as catalysts, achieving 72–94% yields .
Purification: Recrystallization from ethanol or methanol is critical to remove unreacted intermediates, confirmed by TLC and spectroscopic analysis (IR, -NMR) .
Key Considerations:
- Catalytic piperidine enhances reaction efficiency in condensation steps .
- Ethanol precipitation minimizes side products, as seen in analogs like EU1794-2 .
Basic: How is structural confirmation performed, and what spectral benchmarks are used?
Methodological Answer:
- IR Spectroscopy: Confirm NH stretches (~3400 cm), ester C=O (~1720 cm), and thiophene ring vibrations (~1600 cm) .
- -NMR: Key signals include:
- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]) align with calculated masses (e.g., CHNOS) .
Validation: Cross-reference with X-ray crystallography data from related structures (e.g., tetrahydrothieno[2,3-c]pyridine analogs) .
Advanced: How can researchers optimize reaction yields when introducing bulky substituents to the tetrahydrobenzo[b]thiophene core?
Methodological Answer:
- Solvent Selection: Use high-boiling solvents (e.g., toluene or dioxane) to facilitate prolonged reflux without degradation .
- Catalyst Screening: Replace piperidine with milder bases (e.g., DMAP) to reduce steric hindrance in acylation steps .
- Stepwise Functionalization: Pre-functionalize the benzo[d][1,3]dioxol-5-yl moiety before coupling to the thiophene core to avoid side reactions .
Case Study: Analog EU1794-4 achieved 60% yield via ethanol precipitation after optimizing stoichiometry of 2-imino-4-oxothiazolidin-5-yl derivatives .
Advanced: How to resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects. For example:
- Assay Standardization: Control variables like solvent (DMSO concentration) and cell lines to reduce variability .
Data Conflict Example: Anti-inflammatory activity in some thiophene derivatives correlates with electron-withdrawing substituents, but conflicting results may arise from divergent assay protocols (e.g., COX-1 vs. COX-2 selectivity) .
Advanced: What computational strategies support the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Molecular Docking: Map interactions with target proteins (e.g., NMDARs or bacterial enzymes) using software like AutoDock Vina. Focus on hydrogen bonding with the acetamido group and hydrophobic interactions with the benzo[d][1,3]dioxol ring .
- ADMET Prediction: Use SwissADME to optimize logP (target ~4.0 for blood-brain barrier penetration) and reduce metabolic liabilities (e.g., esterase hydrolysis) .
Case Study: Derivatives with reduced rotatable bonds (<5) showed improved oral bioavailability in rat models .
Advanced: How to troubleshoot low reproducibility in scaled-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR or HPLC monitoring to detect intermediate degradation .
- Thermal Stability Testing: Use DSC to identify exothermic decomposition risks during reflux steps .
- Alternative Catalysts: Replace acetic acid with immobilized enzymes (e.g., lipases) for greener and more consistent acylation .
Example: A 10-fold scale-up of a related compound required switching from toluene to a DMF/water biphasic system to maintain 85% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
